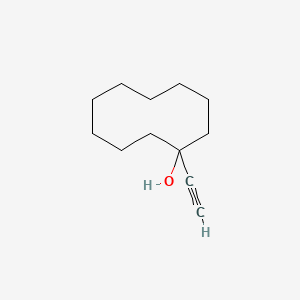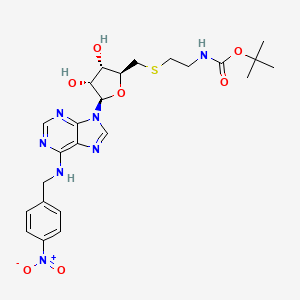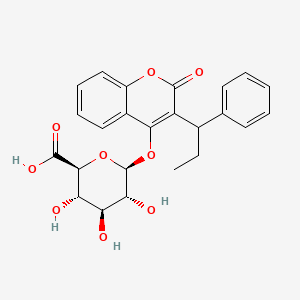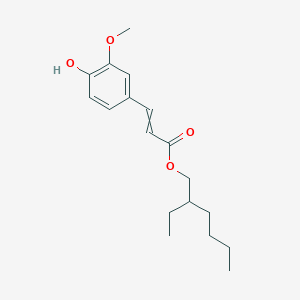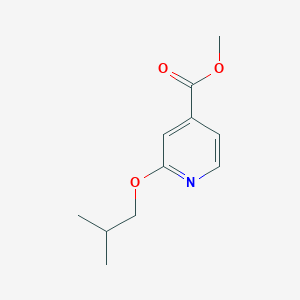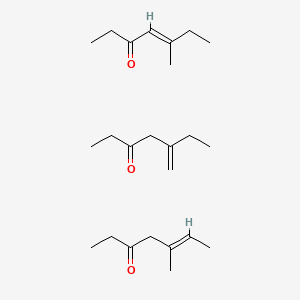
3-Methylhepten-5-one (Mixture of Double Bond Isomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylhepten-5-one: is an organic compound with the molecular formula C8H14O . It is a mixture of double bond isomers, meaning it can exist in different forms depending on the position of the double bond within the molecule. This compound is known for its distinctive odor and is used in various industrial applications, including as a flavoring agent and in the synthesis of other chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methylhepten-5-one can be synthesized through several methods. One common approach involves the aldol condensation of 3-methylbutanal with acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the double bond isomers .
Industrial Production Methods: In industrial settings, the production of 3-Methylhepten-5-one often involves the use of large-scale reactors and continuous flow processes. The starting materials are mixed in precise ratios, and the reaction conditions are carefully monitored to optimize yield and purity. The final product is then purified through distillation or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylhepten-5-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkyl halides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: 3-Methylhepten-5-one is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical reactions and materials .
Biology and Medicine: In biological research, 3-Methylhepten-5-one is studied for its potential effects on cellular processes. It has been investigated for its role in metabolic pathways and its interactions with enzymes .
Industry: Industrially, 3-Methylhepten-5-one is used as a flavoring agent due to its distinctive odor. It is also employed in the production of fragrances and other consumer products .
Mecanismo De Acción
The mechanism by which 3-Methylhepten-5-one exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and alter their activity, affecting metabolic pathways. The exact pathways and targets depend on the specific context and application .
Comparación Con Compuestos Similares
3-Methylheptane: A branched alkane with a similar carbon backbone but lacking the double bond and oxygen functional group.
2-Methylhexane: Another branched alkane with a different arrangement of carbon atoms.
2-Ethylhexane: A related compound with a similar structure but different branching.
Uniqueness: 3-Methylhepten-5-one is unique due to its double bond isomers and the presence of a carbonyl group. These features give it distinct chemical reactivity and applications compared to its saturated counterparts .
Propiedades
Fórmula molecular |
C24H42O3 |
|---|---|
Peso molecular |
378.6 g/mol |
Nombre IUPAC |
(E)-5-methylhept-4-en-3-one;(E)-5-methylhept-5-en-3-one;5-methylideneheptan-3-one |
InChI |
InChI=1S/3C8H14O/c3*1-4-7(3)6-8(9)5-2/h6H,4-5H2,1-3H3;4H,5-6H2,1-3H3;3-6H2,1-2H3/b7-6+;7-4+; |
Clave InChI |
NSJKOTBYFMSZJJ-KXPZSZEXSA-N |
SMILES isomérico |
CC/C(=C/C(=O)CC)/C.CCC(=C)CC(=O)CC.CCC(=O)C/C(=C/C)/C |
SMILES canónico |
CCC(=CC(=O)CC)C.CCC(=C)CC(=O)CC.CCC(=O)CC(=CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


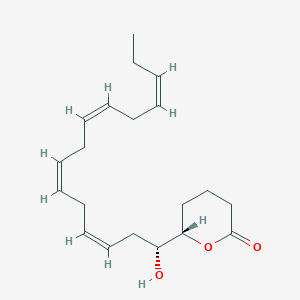
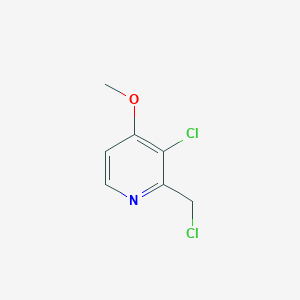

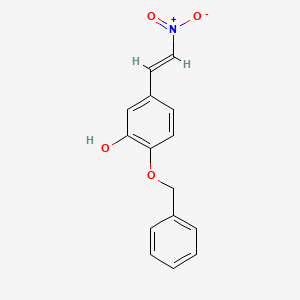
![Methyl 2-[5-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-6,13-dien-10-yl]acetate](/img/structure/B13851293.png)
![[3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol](/img/structure/B13851294.png)
